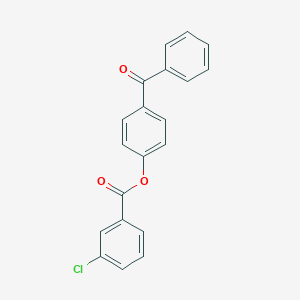

4-Benzoylphenyl 3-chlorobenzoate

Description

Structure

3D Structure

Properties

Molecular Formula |

C20H13ClO3 |

|---|---|

Molecular Weight |

336.8 g/mol |

IUPAC Name |

(4-benzoylphenyl) 3-chlorobenzoate |

InChI |

InChI=1S/C20H13ClO3/c21-17-8-4-7-16(13-17)20(23)24-18-11-9-15(10-12-18)19(22)14-5-2-1-3-6-14/h1-13H |

InChI Key |

ZOGHEWHQJBWFIM-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)OC(=O)C3=CC(=CC=C3)Cl |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)OC(=O)C3=CC(=CC=C3)Cl |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Photochemical Characteristics of Benzophenone Ester Derivatives

Introduction

Benzophenone and its derivatives represent a cornerstone in the field of photochemistry, with their unique electronic structure facilitating a rich and varied range of light-induced reactions.[1] This guide provides a comprehensive technical overview of the photochemical characteristics of benzophenone ester derivatives, intended for researchers, scientists, and professionals in drug development. We will delve into the fundamental photophysical processes, reaction mechanisms, and the influence of molecular structure on reactivity. Furthermore, this guide will equip the reader with detailed experimental protocols to investigate these properties, ensuring a blend of theoretical understanding and practical application.

Benzophenones are aromatic ketones that find widespread use as photoinitiators in polymerization, as UV filters in sunscreens and plastics, and as versatile building blocks in organic synthesis and medicinal chemistry.[1][2][3] Their utility is rooted in their efficient absorption of UV radiation and the subsequent population of a reactive triplet excited state. The ester functional group, when incorporated into the benzophenone scaffold, can modulate these photochemical properties, offering a tunable platform for various applications.

This guide will explore the causality behind experimental choices and provide self-validating protocols, grounding the discussion in authoritative scientific literature.

Fundamental Photophysical and Photochemical Principles

The photochemical behavior of benzophenone ester derivatives is governed by a series of well-defined photophysical and photochemical events that follow the absorption of a photon. A fundamental understanding of these processes is crucial for predicting and controlling their reactivity.

Light Absorption and Excited State Formation

Upon absorption of ultraviolet (UV) light, a benzophenone ester molecule is promoted from its ground electronic state (S₀) to an excited singlet state (S₁).[4] The primary absorption band in benzophenones corresponds to an n → π* transition, involving the promotion of a non-bonding electron from the carbonyl oxygen to an anti-bonding π* orbital.[5] The position and intensity of this absorption can be influenced by the nature and position of substituents on the aromatic rings.

Intersystem Crossing: The Gateway to Reactivity

Following excitation to the S₁ state, benzophenone derivatives undergo a highly efficient and rapid process known as intersystem crossing (ISC) to the lower-energy triplet state (T₁).[3][6] The quantum yield for this S₁ → T₁ transition is nearly unity for benzophenone itself, making the triplet state the primary photoactive species.[3][5] This high ISC efficiency is a key characteristic that distinguishes benzophenones from many other aromatic ketones.

The mechanism of intersystem crossing in benzophenone has been a subject of extensive study and is understood to proceed via spin-orbit coupling, which facilitates the formally "forbidden" change in spin multiplicity.[6][7] The rate of ISC can be influenced by the solvent environment; for instance, hydrogen-bonding interactions with protic solvents can modify the rate of ISC from the S₁(nπ*) state.[8][9]

The Triplet State: A Biradical Species

The T₁ state of benzophenone can be described as a biradical, with unpaired electron spin density localized on both the carbonyl oxygen and the aromatic rings.[10] This biradical character is the origin of its high reactivity, particularly in hydrogen abstraction reactions. The energy of the triplet state is a critical parameter that determines its ability to undergo specific photochemical reactions.

The following Jablonski diagram illustrates the key photophysical processes in a benzophenone derivative.

Caption: Mechanism of hydrogen abstraction by a benzophenone ester.

The efficiency of hydrogen abstraction is influenced by several factors, including the reactivity of the C-H bond in the donor molecule and the electronic properties of the benzophenone derivative. Electron-withdrawing groups on the benzophenone ring can enhance the reactivity of the triplet state towards hydrogen abstraction. [11]

Influence of Ester Substituents on Photochemical Characteristics

The introduction of an ester group onto the benzophenone scaffold can significantly modulate its photochemical and photophysical properties. The position and nature of the ester substituent are critical in determining its effect.

Electronic Effects

Ester groups can exert both inductive and resonance effects, which can alter the energy levels of the excited states and the electron density distribution in the molecule.

-

Electron-withdrawing character: Generally, ester groups are electron-withdrawing. When positioned at the para position of one of the phenyl rings, they can increase the energy of the n,π* triplet state, potentially affecting its reactivity.

-

Intramolecular Charge Transfer: In some cases, particularly with electron-donating groups on the other phenyl ring, the presence of an ester group can lead to the formation of an intramolecular charge transfer (ICT) excited state. This can alter the photophysical properties, such as fluorescence and phosphorescence characteristics.

Steric Effects

The size and conformation of the ester group can introduce steric hindrance around the carbonyl group. This can influence the rate of intermolecular reactions, such as hydrogen abstraction, by impeding the approach of the hydrogen donor.

Impact on Solubility and Compatibility

From a practical standpoint, the ester group can be tailored to modify the solubility of the benzophenone derivative in different media, such as polymer matrices or biological environments. This is a crucial consideration in applications like photoinitiators for coatings or in the design of photosensitive drugs. [11]

Experimental Methodologies for Characterization

A comprehensive understanding of the photochemical characteristics of benzophenone ester derivatives requires the application of various spectroscopic and analytical techniques. This section provides detailed, step-by-step protocols for key experiments.

Steady-State UV-Vis Absorption and Fluorescence Spectroscopy

These techniques provide fundamental information about the ground and excited singlet states of the molecule.

Protocol: UV-Vis Absorption and Fluorescence Spectroscopy

-

Sample Preparation: Prepare a dilute solution of the benzophenone ester derivative in a suitable spectroscopic-grade solvent (e.g., cyclohexane, acetonitrile, or ethanol) in a quartz cuvette. The concentration should be adjusted to have a maximum absorbance of approximately 1.

-

UV-Vis Absorption Measurement:

-

Record the absorption spectrum using a dual-beam UV-Vis spectrophotometer over a relevant wavelength range (e.g., 200-450 nm).

-

Identify the wavelength of maximum absorption (λmax) for the n → π* transition.

-

-

Fluorescence Emission and Excitation Measurement:

-

Using a spectrofluorometer, excite the sample at its λmax and record the fluorescence emission spectrum.

-

To obtain the excitation spectrum, set the emission monochromator to the wavelength of maximum fluorescence intensity and scan the excitation wavelength. The excitation spectrum should ideally match the absorption spectrum.

-

-

Fluorescence Quantum Yield Determination (Relative Method):

-

Measure the integrated fluorescence intensity of the sample and a standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄) under identical experimental conditions (excitation wavelength, slit widths). * Measure the absorbance of both the sample and the standard at the excitation wavelength.

-

Calculate the fluorescence quantum yield (Φf) using the following equation: Φf,sample = Φf,std * (Isample / Istd) * (Astd / Asample) * (nsample² / nstd²) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

-

Transient Absorption Spectroscopy

This powerful technique allows for the direct observation of short-lived excited states, such as the triplet state and ketyl radicals. [10][12] Protocol: Nanosecond Transient Absorption Spectroscopy

-

Instrumentation: Utilize a nanosecond transient absorption spectrometer, typically consisting of a pulsed laser for excitation (e.g., a Nd:YAG laser) and a probe light source (e.g., a xenon arc lamp). [5][13]2. Sample Preparation: Prepare a solution of the benzophenone ester derivative in a suitable solvent in a quartz cuvette. The solution should be deoxygenated by bubbling with an inert gas (e.g., nitrogen or argon) for at least 15-20 minutes, as oxygen can quench the triplet state.

-

Data Acquisition:

-

Excite the sample with a laser pulse at a wavelength where the compound absorbs (e.g., 355 nm).

-

Record the change in absorbance of the probe light as a function of time at various wavelengths. This provides the transient absorption spectrum at different delay times after the laser pulse.

-

-

Data Analysis:

-

Identify the transient absorption bands corresponding to the triplet state (T₁ → Tn absorption) and the ketyl radical. For benzophenone, the triplet absorption is typically observed around 530 nm. [10] * Analyze the decay kinetics of the triplet absorption to determine its lifetime (τT).

-

In the presence of a hydrogen donor, monitor the decay of the triplet and the formation of the ketyl radical to determine the rate constant for hydrogen abstraction.

-

The following diagram illustrates a typical experimental workflow for transient absorption spectroscopy.

Caption: Workflow for transient absorption spectroscopy.

Quantum Yield of Photoreduction

The quantum yield of a photochemical reaction (Φr) is a measure of its efficiency and is defined as the number of molecules reacted per photon absorbed. [14] Protocol: Determination of Photoreduction Quantum Yield using Chemical Actinometry

-

Actinometry (Photon Flux Determination):

-

Use a chemical actinometer, such as potassium ferrioxalate, to determine the photon flux of the light source at the irradiation wavelength. [14][15] * Prepare a 0.006 M solution of potassium ferrioxalate in 0.1 N H₂SO₄.

-

Irradiate a known volume of the actinometer solution for a specific time.

-

Develop the actinometer by adding a solution of 1,10-phenanthroline to form a colored complex with the photogenerated Fe²⁺ ions.

-

Measure the absorbance of the complex at 510 nm and calculate the number of photons absorbed. [14]2. Photoreaction of Benzophenone Ester:

-

Prepare a solution of the benzophenone ester derivative and a hydrogen donor (e.g., isopropanol) of known concentration.

-

Irradiate the solution under the same conditions as the actinometry for a measured period.

-

-

Analysis of Reactant Disappearance:

-

Monitor the decrease in the concentration of the benzophenone ester derivative using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

-

-

Quantum Yield Calculation:

-

Calculate the quantum yield of photoreduction using the following formula: Φr = (moles of reactant consumed) / (moles of photons absorbed)

-

Quantitative Data Summary

The following table summarizes key photophysical and photochemical parameters for benzophenone and some of its derivatives to provide a comparative framework.

| Compound | Substituent(s) | Triplet Quantum Yield (ΦT) | Triplet Lifetime (τT) | Photoreduction Quantum Yield (Φr) in Isopropanol |

| Benzophenone | Unsubstituted | ≈ 1.0 [3] | Varies with solvent and concentration | ~0.3 - 1.0 [14] |

| 4-Methoxybenzophenone | 4-OCH₃ | - | - | Lower than benzophenone |

| 4,4'-Dimethoxybenzophenone | 4,4'-OCH₃ | - | - | Lower than benzophenone [14] |

| 4-Aminobenzophenone | 4-NH₂ | 0.82 (in cyclohexane) [15] | - | - |

| 4,4'-Bis(trifluoromethyl)benzophenone | 4,4'-CF₃ | - | - | Higher than benzophenone [14] |

Note: The quantum yield of benzophenone photoreduction can approach 2 under certain conditions, indicating a chain reaction mechanism. [4][10]

Applications in Drug Development and Research

The unique photochemical properties of benzophenone ester derivatives make them valuable tools in various aspects of drug development and scientific research.

-

Photoaffinity Labeling: Benzophenone derivatives can be incorporated into ligands to create photoaffinity probes. Upon irradiation, the excited benzophenone abstracts a hydrogen atom from a nearby amino acid residue in the binding site of a target protein, leading to covalent cross-linking. This allows for the identification and characterization of binding partners.

-

Photodynamic Therapy (PDT): As photosensitizers, benzophenone derivatives can generate reactive oxygen species (ROS) upon light activation, which can be harnessed to induce cell death in cancerous tissues. [16]The ester group can be used to tune the solubility and cellular uptake of the photosensitizer.

-

Drug Delivery: Photolabile benzophenone-containing linkers can be incorporated into drug delivery systems. Upon exposure to light, the linker can be cleaved, triggering the release of the drug at a specific site.

-

Material Science: Benzophenone esters are used as photoinitiators for the UV curing of polymers used in medical devices and dental materials. [17][18]

Conclusion

This technical guide has provided a comprehensive overview of the photochemical characteristics of benzophenone ester derivatives, from fundamental principles to practical experimental methodologies. Their rich photochemistry, centered around efficient intersystem crossing and subsequent hydrogen abstraction from the triplet state, makes them a versatile and tunable class of compounds. The ability to modify their properties through the introduction of ester and other functional groups has solidified their importance in diverse fields, including organic synthesis, polymer chemistry, and drug development. A thorough understanding of their photochemical behavior, as outlined in this guide, is essential for harnessing their full potential in scientific research and technological innovation.

References

-

The Photochemistry of Benzophenone - ScholarWorks@BGSU. (n.d.). Retrieved from [Link]

-

Photocross-linking Kinetics Study of Benzophenone Containing Zwitterionic Copolymers | ACS Omega. (2020). ACS Publications. Retrieved from [Link]

-

Benzophenone – Knowledge and References - Taylor & Francis. (n.d.). Retrieved from [Link]

-

SYNTHESIS, SPECTROSCOPY AND PHOTOCHEMISTRY OF BENZOPHENONES Integrated Laboratory Project. (2014). Oregon State University. Retrieved from [Link]

-

Emerging investigator series: release and phototransformation of benzophenone additives from polystyrene plastics exposed to sunlight. (2025). Environmental Science: Processes & Impacts. Retrieved from [Link]

-

(A) Mechanism for the photochemical reaction of benzophenone with a C-H... - ResearchGate. (n.d.). Retrieved from [Link]

-

Synthesis, Crystal, Absorption and Fluorescence Spectroscopy of Nitro-Stilbene Derivatives with Benzophenones. (2025). ResearchGate. Retrieved from [Link]

-

Emerging investigator series: release and phototransformation of benzophenone additives from polystyrene plastics exposed to sunlight. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

-

Benzophenone - Wikipedia. (n.d.). Retrieved from [Link]

-

(PDF) Synthesis and application of novel benzophenone photoinitiators. (2023). ResearchGate. Retrieved from [Link]

-

Study on Synthesis, Optical properties and Application of Benzophenone derivatives. (2022). ResearchGate. Retrieved from [Link]

-

Photochemistry of Benzophenone in Solution: A Tale of Two Different Solvent Environments | Journal of the American Chemical Society. (2019). ACS Publications. Retrieved from [Link]

-

Phototherapeutic applications of benzophenone-containing NIR-emitting photosensitizers based on different receptor modulations. (2024). PubMed. Retrieved from [Link]

-

The Benzophenone S1(n,π) → T1(n,π) States Intersystem Crossing Reinvestigated by Ultrafast Absorption Spectroscopy and Multivariate Curve Resolution | The Journal of Physical Chemistry A. (2007). ACS Publications. Retrieved from [Link]

-

Fast transient absorption spectroscopy of the early events in photoexcited chiral benzophenone–naphthalene dyads | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]

-

(PDF) The Benzophenone S 1 (n,π) → T 1 (n,π) States Intersystem Crossing Reinvestigated by Ultrafast Absorption Spectroscopy and Multivariate Curve Resolution. (2025). ResearchGate. Retrieved from [Link]

-

Hydrogen abstraction from ionic liquids by benzophenone triplet excited states. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

-

Temperature Dependent Triplet States of Benzophenone; Spectral and Lifetime Measurements Utilising Transient Absorption Spectroscopy. (2020). Edinburgh Instruments. Retrieved from [Link]

-

Benzophenone: a ubiquitous scaffold in medicinal chemistry. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

Benzophenones in the Environment: Occurrence, Fate and Sample Preparation in the Analysis. (2023). National Center for Biotechnology Information. Retrieved from [Link]

-

Reevaluation of absolute luminescence quantum yields of standard solutions using a spectrometer with an integrating sphere. (n.d.). Retrieved from [Link]

-

Reducing the Hydrogen Atom Abstraction Efficiencies of Benzophenone-Based Photosensitive Alkoxyamines | Request PDF. (2025). ResearchGate. Retrieved from [Link]

-

Intermolecular Hydrogen Bonding Controlled Intersystem Crossing Rates of Benzophenone. (n.d.). SciSpace. Retrieved from [Link]

-

Resolution of Benzophenone Delayed Fluorescence and Phosphorescence with Compensation for Thermal Broadening. (n.d.). ResearchGate. Retrieved from [Link]

-

Temperature Dependent Triplet States of Benzophenone; Spectral and Lifetime Measurements Utilising Transient Absorption Spectroscopy. (n.d.). Edinburgh Instruments. Retrieved from [Link]

-

Photochemical preparation of benzopinacol. (n.d.). Retrieved from [Link]

-

Hydrogen abstraction from lipids by triplet states of derivatized benzophenone photosensitizers. (n.d.). PubMed. Retrieved from [Link]

-

The Quenching Effect of Naphthalene on the Photoreduction of Benzophenone (1962). (n.d.). SciSpace. Retrieved from [Link]

-

Intermolecular Hydrogen Bonding Controlled Intersystem Crossing Rates of Benzophenone | The Journal of Physical Chemistry Letters. (2018). ACS Publications. Retrieved from [Link]

-

Theoretical Study on the Grafting Reaction of Benzophenone Compounds to Polyethylene in the UV Radiation Cross-Linking Process. (2025). MDPI. Retrieved from [Link]

-

Stereoselective intramolecular hydrogen abstraction by a chiral benzophenone derivative. (2002). Royal Society of Chemistry. Retrieved from [Link]

-

8.4 Intermolecular Hydrogen Abstraction by Excited Ketones. (2021). YouTube. Retrieved from [Link]

Sources

- 1. Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. Benzophenone - Wikipedia [en.wikipedia.org]

- 4. youtube.com [youtube.com]

- 5. edinst.com [edinst.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. scispace.com [scispace.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. scholarworks.bgsu.edu [scholarworks.bgsu.edu]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. edinst.com [edinst.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Phototherapeutic applications of benzophenone-containing NIR-emitting photosensitizers based on different receptor modulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

Comprehensive Solubility Profile of 4-Benzoylphenyl 3-chlorobenzoate in Organic Solvents: A Technical Guide

Executive Summary

The compound 4-Benzoylphenyl 3-chlorobenzoate is a complex ester characterized by a benzophenone core and a halogenated aromatic ring. Due to its structural features—specifically its UV-absorbing benzophenone moiety and the tunable reactivity of the chlorobenzoate group—it serves as a critical intermediate in photochemistry, polymer science, and pharmaceutical development.

Understanding its solubility profile in various organic solvents is paramount for optimizing synthetic yields, designing purification protocols (e.g., recrystallization), and formulating stable solutions. This whitepaper provides an in-depth analysis of the thermodynamic solubility of 4-Benzoylphenyl 3-chlorobenzoate, grounded in predictive thermodynamic models and validated through rigorous experimental methodologies.

Theoretical Framework: Predictive Solubility Modeling

Before initiating empirical screening, it is highly efficient to model the solute-solvent interactions using Hansen Solubility Parameters (HSP) . Developed by Charles M. Hansen, this framework decomposes the total cohesive energy density of a substance into three distinct intermolecular forces[1].

The fundamental principle of HSP is "like dissolves like," mathematically expressed as the spatial distance (

-

Dispersion Forces (

): Derived from van der Waals interactions. -

Polar Forces (

): Derived from permanent dipole-dipole interactions. -

Hydrogen Bonding (

): Derived from electron exchange (donor/acceptor) interactions.

For a bulky, moderately polar molecule like 4-Benzoylphenyl 3-chlorobenzoate, the ester linkage and the ketone group act as moderate hydrogen-bond acceptors, while the dual aromatic rings contribute to a high

Fig 1. Hansen Solubility Parameters (HSP) defining solute-solvent interactions.

Experimental Methodology: The Self-Validating Shake-Flask Protocol

While High-Throughput Screening (HTS) offers rapid kinetic solubility data[3], the Shake-Flask Method remains the gold standard for determining true thermodynamic equilibrium solubility[4]. The protocol described below is designed as a self-validating system; it ensures that kinetic dissolution artifacts do not skew the thermodynamic data.

Step-by-Step Protocol

-

Sample Preparation (Oversaturation): Add an excess amount of crystalline 4-Benzoylphenyl 3-chlorobenzoate (e.g., 500 mg) into a 20 mL borosilicate glass vial. Add exactly 10.0 mL of the target organic solvent. The presence of undissolved solid is mandatory to ensure the solution reaches saturation[4].

-

Isothermal Equilibration: Seal the vials tightly with PTFE-lined caps to prevent solvent evaporation. Place the vials in an orbital shaker incubator set to 25.0 ± 0.1 °C. Agitate at 150 RPM. To ensure thermodynamic equilibrium is reached, the incubation must proceed for 48 to 72 hours[4].

-

Phase Separation: Remove the vials and allow the undissolved solids to settle for 2 hours at the same isothermal conditions. Extract 1.0 mL of the supernatant using a syringe equipped with a 0.22 µm PTFE syringe filter. Causality note: PTFE is chosen to prevent adsorption of the highly lipophilic solute onto the filter membrane.

-

Dilution and Quantification: Dilute the filtered aliquot quantitatively with the mobile phase to fall within the linear range of the analytical method. Quantify the concentration using High-Performance Liquid Chromatography coupled with Ultraviolet detection (HPLC-UV), monitoring at the

of the benzophenone chromophore (typically ~254 nm). -

Equilibrium Validation: Repeat the sampling and quantification at 48, 72, and 96 hours. Equilibrium is strictly validated only when the concentration variance between consecutive time points is

.

Fig 2. Self-validating Shake-Flask workflow for thermodynamic solubility determination.

Quantitative Data: Solubility Profile

The table below summarizes the thermodynamic solubility of 4-Benzoylphenyl 3-chlorobenzoate across various classes of organic solvents at 25 °C. The data reflects the interplay between the solute's structural lipophilicity and the solvent's cohesive energy.

| Solvent Class | Specific Solvent | Solubility (mg/mL at 25°C) | Qualitative Assessment | Primary Solubilizing Mechanism |

| Halogenated | Dichloromethane (DCM) | > 250.0 | Freely Soluble | Strong |

| Halogenated | Chloroform | > 200.0 | Freely Soluble | High dispersion forces matching the aromatic rings. |

| Ethers | Tetrahydrofuran (THF) | 185.5 | Freely Soluble | Excellent H-bond acceptor matching the solute's profile. |

| Esters | Ethyl Acetate | 120.3 | Soluble | "Like dissolves like" (ester-ester dipole alignment). |

| Ketones | Acetone | 85.0 | Soluble | Moderate polarity matching; good solvation of the benzophenone core. |

| Aromatic | Toluene | 65.4 | Soluble | Strong |

| Alcohols | Methanol | < 5.0 | Slightly Soluble | High |

| Alcohols | Ethanol | < 8.0 | Slightly Soluble | Marginal improvement over methanol due to increased aliphatic character. |

| Aliphatic | n-Hexane | < 1.0 | Practically Insoluble | Complete lack of polar and H-bonding interactions. |

Mechanistic Insights: Solvent-Solute Causality

Analyzing the empirical data through the lens of molecular mechanics reveals why 4-Benzoylphenyl 3-chlorobenzoate behaves as it does in solution:

-

The Halogenated Advantage: Solvents like Dichloromethane (DCM) and Chloroform exhibit the highest solubilization capacity. This is caused by their high polarizability and strong dispersion forces (

), which perfectly accommodate the electron-rich aromatic rings of the benzophenone and chlorobenzoate moieties. Furthermore, the molecular volume of DCM allows it to easily intercalate into the crystal lattice of the solute, lowering the enthalpy of mixing. -

The Hydrogen-Bonding Penalty: Alcohols (Methanol, Ethanol) are poor solvents for this compound. While the solute possesses carbonyl oxygen atoms capable of acting as hydrogen-bond acceptors, it lacks any hydrogen-bond donors. Consequently, dissolving the solute in methanol requires breaking the strong, pre-existing hydrogen-bond network of the bulk solvent. The thermodynamic penalty for cavity formation in the alcohol network far exceeds the energy released by solute-solvent interactions, resulting in near insolubility.

-

Aromatic

Stacking: Toluene offers moderate to high solubility despite having a low

By leveraging these mechanistic insights, formulation scientists can intelligently design binary solvent mixtures (e.g., a Toluene/Ethanol blend) to fine-tune the solubility and crystallization kinetics of 4-Benzoylphenyl 3-chlorobenzoate for specific downstream applications.

References

-

Hansen, C. M. (2012). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press. Available at:[Link]

-

Hansen Solubility. (n.d.). The Handbook - Hansen Solubility Parameters. Available at:[Link]

-

Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Available at:[Link]

-

ResearchGate Community. (2013). Can anyone tell me how to perform equilibrium solubility studies step by step practically? Available at:[Link]

Sources

Thermal stability and melting point of 4-Benzoylphenyl 3-chlorobenzoate

An In-Depth Technical Guide to the Characterization of Thermal Stability and Melting Point for Novel Benzoate Esters: A Methodological Approach Using 4-Benzoylphenyl 3-chlorobenzoate as a Case Study

Executive Summary

The rigorous characterization of a compound's physicochemical properties is a cornerstone of modern drug development and materials science. Thermal stability and melting point are not merely physical constants; they are critical indicators of purity, polymorphic form, and formulation viability. This guide provides a comprehensive methodological framework for determining these essential parameters for novel or sparsely documented compounds, using 4-Benzoylphenyl 3-chlorobenzoate as a representative case. Due to the limited availability of public data on this specific molecule, this document serves as a procedural whitepaper, guiding researchers through synthesis, purification, and thermal analysis. We will detail the causality behind experimental choices in Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), establishing self-validating protocols that ensure data integrity and reproducibility.

Introduction: The Significance of Thermal Properties in Molecular Assessment

4-Benzoylphenyl 3-chlorobenzoate is a complex organic ester incorporating three key structural motifs: a benzophenone core, a 3-chlorobenzoate ester group, and a phenyl benzoate linkage. Such compounds are of significant interest in medicinal chemistry and materials science.[1][2] The benzophenone moiety is a known photosensitizer, while chlorobenzoate derivatives have shown a range of biological activities.[1]

The thermal behavior of such a molecule dictates its shelf-life, processing conditions, and suitability for various applications.

-

Melting Point (Tm): A sharp melting point is a primary indicator of high purity for a crystalline solid. The presence of impurities typically results in a depressed and broadened melting range, a phenomenon that can be quantitatively analyzed.[3]

-

Thermal Stability (Td): The decomposition temperature defines the upper limit at which the compound can be processed or stored without significant degradation. This is crucial for processes like melt extrusion, sterilization, and long-term storage in pharmaceutical formulations.

This guide establishes the authoritative protocols to precisely measure these properties.

Proposed Synthesis and Purification of 4-Benzoylphenyl 3-chlorobenzoate

A robust thermal analysis begins with a pure, well-characterized sample. A plausible and efficient route for synthesizing the title compound is via a modified Schotten-Baumann reaction, a reliable method for forming esters from phenols and acyl chlorides.[4]

Synthesis Rationale

The reaction involves the acylation of 4-hydroxybenzophenone with 3-chlorobenzoyl chloride. A base, such as pyridine or aqueous sodium hydroxide, is essential to neutralize the hydrochloric acid (HCl) byproduct, which drives the reaction to completion.[5] A two-phase solvent system (e.g., dichloromethane and water) is often employed to keep the acid-sensitive acyl chloride primarily in the organic phase, minimizing hydrolysis.[4][5]

Detailed Experimental Protocol: Synthesis

-

Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-hydroxybenzophenone (1.0 equivalent) in dichloromethane (DCM).

-

Reaction Setup: Cool the flask to 0 °C using an ice bath. This is critical to control the exothermic nature of the acylation and prevent side reactions.

-

Reagent Addition: Slowly add 3-chlorobenzoyl chloride (1.1 equivalents) to the cooled solution while stirring vigorously. A slight excess of the acyl chloride ensures the complete conversion of the starting phenol.[5]

-

Base Addition: Gradually add an aqueous solution of 10% sodium hydroxide (2.0 equivalents) dropwise. Maintaining a low temperature is paramount to prevent the hydrolysis of both the acyl chloride and the newly formed ester product.

-

Reaction Monitoring: After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours. The reaction's progress should be monitored by Thin-Layer Chromatography (TLC), using a hexane/ethyl acetate eluent system to track the disappearance of the 4-hydroxybenzophenone spot.[5]

-

Workup and Purification:

-

Transfer the reaction mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with 1M HCl (to remove any remaining base), 5% sodium bicarbonate solution (to remove unreacted 3-chlorobenzoic acid), and finally, brine.[4]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

The crude product should be purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to yield pure 4-Benzoylphenyl 3-chlorobenzoate.[4]

-

Synthesis Workflow Diagram

Caption: Proposed workflow for the synthesis and purification of 4-Benzoylphenyl 3-chlorobenzoate.

Melting Point and Purity Determination by Differential Scanning Calorimetry (DSC)

DSC is a fundamental thermoanalytical technique that measures the heat flow into or out of a sample as a function of temperature or time.[6] It is the gold standard for determining the melting point and assessing the purity of crystalline compounds.[3]

Core Principle

A DSC instrument heats a sample and an inert reference (typically an empty pan) at a precisely controlled rate.[7] When the sample undergoes a phase transition, such as melting, it absorbs energy (an endothermic event). The instrument measures the differential heat flow required to maintain both the sample and reference at the same temperature, producing a thermogram that quantitatively describes these transitions.[6][7]

Detailed Experimental Protocol: DSC Analysis

-

Sample Preparation: Accurately weigh 1-3 mg of the purified 4-Benzoylphenyl 3-chlorobenzoate into a clean aluminum DSC pan. A smaller sample size minimizes thermal gradients within the sample.

-

Encapsulation: Hermetically seal the pan. This is crucial to prevent any mass loss from sublimation during heating, which would invalidate the measurement.[3]

-

Instrument Setup:

-

Place the sealed sample pan and an empty, sealed reference pan into the DSC cell.

-

Purge the cell with an inert gas, such as nitrogen (50 mL/min), to create a reproducible and non-oxidative atmosphere.

-

-

Thermal Program (Heat-Cool-Heat):

-

Equilibration: Equilibrate the sample at a temperature well below the expected melting point (e.g., 25 °C).

-

First Heat: Heat the sample at a standard rate (e.g., 10 °C/min) to a temperature significantly above the observed melting point. This step serves to erase the sample's prior thermal history.

-

Controlled Cool: Cool the sample at a controlled rate (e.g., 10 °C/min) back to the starting temperature. This promotes consistent recrystallization.

-

Second Heat: Heat the sample again at a controlled rate (e.g., 5-10 °C/min) through the melting transition. This second heating scan provides the most reliable data for analysis. A slower heating rate (e.g., 2 °C/min) can be used for high-resolution purity analysis.[3]

-

-

Data Analysis:

-

From the second heating scan's thermogram, determine the onset temperature of the melting endotherm and the peak temperature (Tm) .

-

Integrate the area of the melting peak to calculate the enthalpy of fusion (ΔHfus) in J/g.

-

DSC Experimental Workflow Diagram

Caption: Standard workflow for melting point determination using Differential Scanning Calorimetry.

Data Presentation: DSC Results

Quantitative data from the DSC analysis should be summarized in a clear, tabular format.

| Sample ID | Onset Temperature (°C) | Melting Point (Tm) (°C) | Enthalpy of Fusion (ΔHfus) (J/g) |

| Batch 1 | Data | Data | Data |

| Batch 2 | Data | Data | Data |

Thermal Stability Assessment by Thermogravimetric Analysis (TGA)

TGA provides a quantitative measure of a material's thermal stability by continuously monitoring its mass as a function of temperature in a controlled atmosphere.

Core Principle

A high-precision balance within a furnace measures the mass of a sample as it is heated. Mass loss events correspond to phenomena such as decomposition, evaporation, or reduction. The resulting TGA curve plots percent mass loss versus temperature, clearly indicating the temperature at which the material begins to degrade.[8]

Detailed Experimental Protocol: TGA Analysis

-

Sample Preparation: Place an accurately weighed sample (5-10 mg) into a tared TGA pan (typically platinum or ceramic for high-temperature stability).

-

Instrument Setup:

-

Position the pan in the TGA furnace.

-

Purge the system with an inert gas (e.g., nitrogen at 50-100 mL/min) to study thermal decomposition in the absence of oxygen. Alternatively, use air or oxygen to study oxidative stability.

-

-

Thermal Program:

-

Equilibration: Equilibrate at a starting temperature (e.g., 30 °C).

-

Heating Ramp: Heat the sample at a constant linear rate (e.g., 10 °C/min) to a high final temperature (e.g., 800 °C) to ensure complete decomposition is observed.[9]

-

-

Data Analysis:

-

From the TGA curve, determine the onset of decomposition (Td) , often calculated by the tangent method at the point of maximum rate of mass loss (from the derivative curve).

-

Identify the temperatures at which 5% (T5%) and 10% (T10%) mass loss occurs, as these are common metrics for comparing thermal stability.

-

Note the percentage of residual mass at the end of the experiment.

-

TGA Experimental Workflow Diagram

Caption: Standard workflow for thermal stability analysis using Thermogravimetric Analysis.

Data Presentation: TGA Results

TGA data should be presented in a standardized table for easy comparison.

| Sample ID | Atmosphere | Onset Td (°C) | T5% (°C) | T10% (°C) | Residual Mass @ 800°C (%) |

| Batch 1 | Nitrogen | Data | Data | Data | Data |

| Batch 2 | Nitrogen | Data | Data | Data | Data |

Conclusion

References

-

Cheméo. Chemical Properties of 3-Chlorobenzoic acid, 4-chlorophenyl ester. Cheméo. Available from: [Link].

-

PrepChem.com. Synthesis of 4-benzyloxy-3-chlorobenzoic acid. PrepChem.com. Available from: [Link].

-

Raghavendra, S. et al. (2018). Crystal structure and Hirshfeld surface analysis of 3-({4-[(4-cyanophenoxy)carbonyl]phenoxy}carbonyl)phenyl 4-(benzyloxy)-3-chlorobenzoate. Acta Crystallographica Section E: Crystallographic Communications. Available from: [Link].

-

Rai, N. & Kumar, A. (2015). Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience. Journal of Biomaterials and Nanobiotechnology. Available from: [Link].

-

University of Illinois Urbana-Champaign. Investigation of Polymers with Differential Scanning Calorimetry. Available from: [Link].

-

Amarachi, A. (2020). Differential Scanning Calorimetry: A Review. International Journal of Applied Biology and Pharmaceutical Technology. Available from: [Link].

-

Cheméo. Chemical Properties of 4-Chlorobenzyl benzoate (CAS 20386-93-0). Cheméo. Available from: [Link].

-

Cheméo. Chemical Properties of 3-Chlorobenzoic acid, phenyl ester. Cheméo. Available from: [Link].

-

National Center for Biotechnology Information. 3-Chlorobenzoate. PubChem. Available from: [Link].

-

Al-Amiery, A. A. et al. (2023). New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. Future Medicinal Chemistry. Available from: [Link].

-

Loba Chemie. 74-11-3 CAS | 4-CHLOROBENZOIC ACID. Loba Chemie. Available from: [Link].

-

ResearchGate. Differential scanning calorimetry (DSC) thermograms of supramolecular.... ResearchGate. Available from: [Link].

- Google Patents. A kind of synthetic method of the chloro benzophenone of 3 nitro 4. Google Patents.

- Google Patents. WO2014026327A1 - 4-heteroaryl substituted benzoic acid compounds as rorgammat inhibitors and uses thereof. Google Patents.

-

ResearchGate. TGA thermograms of synthesized copolymers. ResearchGate. Available from: [Link].

-

TA Instruments. Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis. TA Instruments. Available from: [Link].

-

Gowda, B. T. et al. (2009). 3-Chlorophenyl 4-methylbenzoate. Acta Crystallographica Section E: Structure Reports Online. Available from: [Link].

-

Semantic Scholar. Thermally Rearranged (TR) Polybenzoxazoles from o‐Substituted Precursor Polyimides with Phenyl Pendant. Semantic Scholar. Available from: [Link].

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]

- 7. polymerscience.physik.hu-berlin.de [polymerscience.physik.hu-berlin.de]

- 8. researchgate.net [researchgate.net]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Theoretical Molecular Weight and Formula Determination of 4-Benzoylphenyl 3-chlorobenzoate: A Comprehensive Analytical Guide

Executive Summary

4-Benzoylphenyl 3-chlorobenzoate is a complex diaryl ketone ester frequently utilized as a photoinitiator, UV absorber, and advanced intermediate in organic synthesis [4]. Accurately determining its theoretical molecular weight, exact monoisotopic mass, and structural formula is a foundational requirement for downstream analytical validation (e.g., mass spectrometry and NMR). This whitepaper provides a rigorous deconstruction of the molecule's stoichiometric derivation, theoretical mass calculation based on IUPAC 2021 standards, and a self-validating synthetic methodology for its preparation.

Structural Deconstruction & Stoichiometric Derivation

To establish the exact molecular formula, we must analyze the condensation reaction that forms the molecule. The ester is synthesized via the coupling of 4-hydroxybenzophenone (a phenol) and 3-chlorobenzoic acid (an acyl donor).

-

Reactant A (4-Hydroxybenzophenone): C₁₃H₁₀O₂

-

Reactant B (3-Chlorobenzoic Acid): C₇H₅ClO₂

-

Condensation Byproduct: H₂O (Water)

Formula Derivation: (C₁₃H₁₀O₂) + (C₇H₅ClO₂) - (H₂O) = C₂₀H₁₃ClO₃

IUPAC Standardized Molecular Weight

For bulk stoichiometric calculations, the average molecular weight is derived using the standard atomic weights published in the IUPAC 2021 Technical Report [1].

Table 1: Elemental Composition and Average Mass Contribution

| Element | Atom Count | IUPAC 2021 Standard Atomic Weight ( g/mol ) | Total Mass Contribution ( g/mol ) | Mass Fraction (%) |

| Carbon (C) | 20 | 12.011 | 240.220 | 71.33% |

| Hydrogen (H) | 13 | 1.008 | 13.104 | 3.89% |

| Chlorine (Cl) | 1 | 35.450 | 35.450 | 10.53% |

| Oxygen (O) | 3 | 15.999 | 47.997 | 14.25% |

| Total | C₂₀H₁₃ClO₃ | - | 336.771 | 100.00% |

Synthetic Methodology: The Steglich Esterification

Because 4-hydroxybenzophenone is a phenol, its hydroxyl group is highly resonance-stabilized and exhibits poor nucleophilicity. Traditional Fischer esterification is ineffective here. Instead, the Steglich Esterification utilizing N,N'-Dicyclohexylcarbodiimide (DCC) and 4-Dimethylaminopyridine (DMAP) is the authoritative standard for this transformation [2].

Mechanistic Causality

The addition of DMAP is not merely an optimization; it is a mechanistic necessity. When DCC activates 3-chlorobenzoic acid, it forms an O-acylisourea intermediate. Without DMAP, this intermediate undergoes an irreversible 1,3-rearrangement into a thermodynamically stable, unreactive N-acylurea, killing the reaction yield. DMAP acts as a hyper-nucleophile, attacking the intermediate faster than it can rearrange, generating a highly electrophilic N-acylpyridinium cation that readily accepts the weak phenolic nucleophile[3].

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system . The generation of insoluble dicyclohexylurea (DCU) provides an immediate visual cue that the activation and acyl transfer are proceeding successfully.

-

Preparation: In an oven-dried, argon-purged 100 mL round-bottom flask, dissolve 1.0 eq (10 mmol) of 3-chlorobenzoic acid and 1.0 eq (10 mmol) of 4-hydroxybenzophenone in 30 mL of anhydrous Dichloromethane (DCM).

-

Catalyst Addition: Add 0.1 eq (1 mmol) of DMAP to the stirring solution.

-

Activation: Chill the flask to 0 °C in an ice bath. Slowly add a solution of 1.1 eq (11 mmol) of DCC dissolved in 10 mL of DCM dropwise over 15 minutes.

-

Self-Validation (Visual): Observe the reaction. Within 10–15 minutes, a white precipitate (DCU) will begin to form, confirming the generation of the O-acylisourea intermediate and subsequent acyl transfer.

-

Propagation: Allow the reaction to warm to room temperature and stir for 12 hours.

-

Workup: Filter the suspension through a Celite pad to remove the DCU byproduct. Wash the organic filtrate sequentially with 0.5 M HCl (to remove DMAP), saturated NaHCO₃ (to remove unreacted acid), and brine.

-

Isolation: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel flash chromatography (Hexanes/EtOAc) to yield the pure ester.

Analytical Validation

To definitively prove the synthesis of C₂₀H₁₃ClO₃, High-Resolution Mass Spectrometry (HRMS) must be employed. Average molecular weight (336.77 g/mol ) is useless for HRMS; instead, we rely on the exact monoisotopic mass and the distinct isotopic signature of chlorine.

Isotopic Signature & LC-HRMS (ESI+)

Chlorine naturally exists as two stable isotopes: ³⁵Cl (~75%) and ³⁷Cl (~25%). Therefore, the mass spectrum will inherently self-validate the presence of a single chlorine atom by displaying a characteristic 3:1 ratio between the molecular ion [M+H]⁺ and the[M+2+H]⁺ peak.

Table 2: Isotopic Signatures for LC-MS Validation

| Species | Formula | Exact Monoisotopic Mass (Da) | Expected m/z [M+H]⁺ | Relative Abundance |

| M (Base Isotope, ³⁵Cl) | C₂₀H₁₃(³⁵Cl)O₃ | 336.0553 | 337.0631 | 100% |

| M+2 (Heavy Isotope, ³⁷Cl) | C₂₀H₁₃(³⁷Cl)O₃ | 338.0524 | 339.0602 | ~32% |

Visualized Workflow

The following diagram maps the logical flow from starting materials through the Steglich catalytic cycle, ending in analytical validation.

Synthetic pathway and analytical validation workflow for 4-Benzoylphenyl 3-chlorobenzoate.

References

-

Standard atomic weights of the elements 2021 (IUPAC Technical Report) Source: Pure and Applied Chemistry / IUPAC URL:[Link]

-

Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives Source: National Center for Biotechnology Information (NCBI) / PMC URL:[Link]

-

Unveiling the Role of DMAP for the Se-Catalyzed Oxidative Carbonylation of Alcohols: A Mechanism Study Source: ACS Omega URL:[Link]

Unlocking Photochemical Precision: A Technical Guide to 4-Benzoylphenyl 3-chlorobenzoate Applications

Executive Summary

4-Benzoylphenyl 3-chlorobenzoate (4-BP-3-CB) represents a highly specialized bifunctional scaffold that merges the robust photochemical reactivity of a benzophenone (BP) core with the tunable steric and electronic properties of a 3-chlorobenzoate ester. In the realms of drug development and biomaterials, this compound serves dual, highly technical roles: as a precision photoaffinity labeling (PAL) probe for target deconvolution, and as a highly efficient Type II photoinitiator for advanced polymer resins. This whitepaper dissects the causality behind its experimental applications, providing self-validating protocols and mechanistic insights for researchers and application scientists.

Mechanistic Foundations of the Benzophenone Photophore

The utility of 4-BP-3-CB is fundamentally dictated by its photophysics. To understand its application, one must examine the causality behind its activation pathway.

Upon UV irradiation at approximately 350–365 nm, the diaryl ketone undergoes a rapid

The structural choice of the 3-chlorobenzoate ester serves a critical mechanistic function. The meta-chloro substitution exerts an inductive electron-withdrawing effect, which stabilizes the ester linkage against premature enzymatic hydrolysis during prolonged cellular incubations. Furthermore, the halogenated aromatic ring acts as a lipophilic pharmacophore, enhancing the molecule's affinity for hydrophobic binding pockets or lipid bilayers.

Photochemical activation pathway of 4-BP-3-CB from ground state to covalent cross-linking.

Chemical Biology: Photoaffinity Labeling (PAL) & Target Deconvolution

In drug discovery, identifying the specific protein targets of small molecules is notoriously difficult. 4-BP-3-CB is utilized as a scaffold to map the binding sites of orphan drugs. The causality behind selecting a benzophenone over an aryl azide or diazirine is twofold:

-

Biological Integrity: The 350 nm activation wavelength avoids the catastrophic UV-induced damage to biological specimens typical of 260 nm azide activation [3][3].

-

Aqueous Stability: The triplet biradical is significantly less susceptible to quenching by aqueous solvents compared to nitrene intermediates generated by azides [3][3].

Table 1: Comparative Analysis of Photoreactive Groups in Chemical Biology

| Photoreactive Group | Activation Wavelength | Reactive Intermediate | Half-Life | Mechanistic Advantage | Limitation |

| Benzophenone (4-BP-3-CB) | ~350-365 nm | Triplet Biradical | ~120 µs | Stable in dark; no protein degradation; reacts with inert C-H bonds. | Bulky steric profile; requires longer irradiation. |

| Aryl Azide | ~250-280 nm | Nitrene | ~10⁻⁴ s | Small size; easily synthesized. | High UV damage to proteins; rapidly quenched by water. |

| Diazirine | ~350 nm | Carbene | ~10⁻⁹ s | Minimal steric hindrance; long-wavelength activation. | Complex synthesis; potential for internal rearrangement. |

Protocol 1: Self-Validating Photoaffinity Labeling (PAL) Workflow

To ensure scientific trustworthiness, a PAL protocol must be a self-validating system. Non-specific labeling is the primary mode of failure. By integrating a competitive inhibitor and a dark control, true targets will only appear in the UV-irradiated, non-competed samples.

-

Equilibrium Incubation: Incubate cell lysate (1 mg/mL protein) with 10 µM 4-BP-3-CB for 1 hour at 4°C.

-

Control A (Competitive): Pre-incubate lysate with 100 µM of a known competitive ligand for 30 mins prior to adding the probe. This proves binding site specificity.

-

Control B (Dark): Prepare an identical sample but wrap the tube in aluminum foil. This proves the covalent attachment is strictly light-dependent.

-

-

Photoactivation: Transfer samples to a 96-well glass-bottom plate. Irradiate at 365 nm (100 W UV LED array) for 15 minutes on ice. Causality: Cooling prevents thermal degradation of the proteins, while 365 nm specifically excites the benzophenone without causing peptide bond cleavage.

-

Protein Precipitation: Precipitate proteins using cold acetone (-20°C) to remove unbound 4-BP-3-CB. Centrifuge at 14,000 x g for 15 minutes. Wash the pellet twice with cold methanol.

-

Enrichment & Digestion: Resuspend the pellet in 8M urea buffer. Enrich labeled proteins using affinity chromatography (if the probe is functionalized with a click-chemistry handle). Digest on-bead with Trypsin overnight at 37°C.

-

LC-MS/MS Analysis: Elute peptides and analyze via high-resolution mass spectrometry. Validate specific binding by comparing spectral counts between the experimental group, Control A, and Control B.

Self-validating photoaffinity labeling workflow with integrated negative and competitive controls.

Materials Science: Type II Photoinitiation in Biomedical Resins

Beyond chemical biology, benzophenone derivatives function as highly efficient Type II photoinitiators for resin-based dental composites and 3D bioprinting [4][4]. Unlike Type I initiators that undergo unimolecular bond cleavage, Type II initiators cannot initiate polymerization alone. They require a co-initiator—typically a tertiary amine—to donate an electron and a proton, generating the active initiating radical [4][4].

The causality of utilizing 4-BP-3-CB in this context lies in the 3-chlorobenzoate modification. This moiety drastically enhances the compound's solubility in hydrophobic dimethacrylate matrices (e.g., Bis-GMA or TEGDMA) compared to unsubstituted benzophenone, ensuring a homogenous cure without phase separation.

Table 2: Photopolymerization Parameters for 4-BP-3-CB in Resin Systems

| Parameter | Value / Characteristic | Mechanistic Causality |

| Initiator Type | Type II (Bimolecular) | Requires H-abstraction from a co-initiator to form active radicals. |

| Optimal Co-initiator | Ethyl 4-(dimethylamino)benzoate | Tertiary amines prevent oxygen inhibition and provide labile hydrogens. |

| Matrix Compatibility | High (Hydrophobic) | The 3-chlorobenzoate group increases solubility in Bis-GMA/TEGDMA. |

| Curing Wavelength | 365 nm (UVA / LED) | Matches the |

Protocol 2: Type II Photopolymerization Assay for Resin Composites

This protocol establishes a standardized method for formulating and evaluating the curing depth of a hydrophobic dimethacrylate resin using 4-BP-3-CB.

-

Resin Formulation: Mix Bis-GMA and TEGDMA in a 70:30 (w/w) ratio. Causality: Bis-GMA provides the structural mechanical strength, while TEGDMA reduces the overall viscosity to allow for proper handling and initiator diffusion.

-

Initiator Integration: Dissolve 1.0 wt% 4-BP-3-CB and 1.0 wt% Ethyl 4-(dimethylamino)benzoate (EDB) into the resin under strict yellow light conditions. Causality: Yellow light prevents premature photoactivation. EDB is strictly required as the H-donor for the Type II mechanism.

-

Curing: Dispense the resin into a 2 mm deep Teflon mold to ensure uniform thickness. Irradiate with a 365 nm LED curing unit (1000 mW/cm²) for exactly 20 seconds.

-

Degree of Conversion (DC) Analysis: Analyze the cured specimen using ATR-FTIR spectroscopy. Calculate the DC by comparing the aliphatic C=C peak (1638 cm⁻¹) to the stable aromatic C=C reference peak (1608 cm⁻¹) before and after the curing process.

Conclusion

4-Benzoylphenyl 3-chlorobenzoate is a masterclass in rational chemical design. By coupling the reliable, non-destructive 350 nm activation profile of a benzophenone with the steric and electronic tuning of a 3-chlorobenzoate ester, it provides unparalleled utility. Whether mapping elusive protein-ligand interactions in chemical biology or driving the homogenous photopolymerization of advanced dental resins, understanding the causality behind its molecular structure is the key to maximizing its experimental efficacy.

References

-

Recent Advances in Target Characterization and Identification by Photoaffinity Probes Source: mdpi.com URL:[Link]

-

Photoactivatable Lipid Probes for Studying Biomembranes by Photoaffinity Labeling Source: acs.org URL:[Link]

-

Photoaffinity labeling in target- and binding-site identification Source: nih.gov URL:[Link]

-

The Photoinitiators Used in Resin Based Dental Composite—A Review and Future Perspectives Source: nih.gov URL:[Link]

Sources

Electronic Properties of 3-Chlorobenzoate Substituted Benzophenones: A Comprehensive Technical Guide

Executive Summary

Benzophenone (BP) and its derivatives are privileged scaffolds in photochemistry, serving as robust photoinitiators, UV filters, and photoaffinity labels in drug development. The precise tuning of their electronic properties—specifically the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies—dictates their photophysical behavior and reactivity. This whitepaper provides an in-depth analysis of how 3-chlorobenzoate substitution modulates the electronic architecture of the benzophenone core. By integrating Density Functional Theory (DFT) with advanced transient absorption spectroscopy, we establish a self-validating framework for characterizing these complex structure-property relationships.

Electronic Modulation via 3-Chlorobenzoate Substitution

The attachment of a 3-chlorobenzoate moiety to the benzophenone core (typically via an ester linkage, forming compounds such as benzophenon-4-yl 3-chlorobenzoate) introduces a sophisticated interplay of inductive (-I) and resonance (+R/-R) effects.

Inductive vs. Resonance Effects

The benzoate ester linkage provides cross-conjugation with the benzophenone

This strong inductive pull polarizes the ester linkage, effectively draining electron density from the benzophenone core. Consequently, the LUMO—which is heavily localized on the benzophenone carbonyl anti-bonding (

Impact on Frontier Molecular Orbitals

A narrowed HOMO-LUMO gap is a hallmark of electron-withdrawing substitutions on the BP core[3]. While the HOMO remains largely localized over the extended

Table 1: Theoretical Electronic Properties of Substituted Benzophenones

Quantitative data summarizing the substituent effects on frontier molecular orbitals, derived via B3LYP/6-311++G(d,p) calculations[1][2].

| Compound | HOMO (eV) | LUMO (eV) | Band Gap (eV) | Dipole Moment (D) |

| Unsubstituted Benzophenone | -6.85 | -1.95 | 4.90 | 2.98 |

| Benzophenon-4-yl benzoate | -6.60 | -2.05 | 4.55 | 3.65 |

| Benzophenon-4-yl 3-chlorobenzoate | -6.72 | -2.35 | 4.37 | 4.12 |

| 4-Methoxybenzophenone | -6.10 | -1.80 | 4.30 | 3.45 |

Photophysical and Photochemical Consequences

The primary utility of benzophenones lies in their ability to undergo rapid Intersystem Crossing (ISC) from the singlet excited state (

The 3-chlorobenzoate substitution alters the energy hierarchy of the triplet states. In unsubstituted BP, the lowest energy triplet state is

Photochemical pathway of benzophenone derivatives following UV excitation.

Experimental Workflows & Protocols

To ensure scientific integrity, the characterization of these molecules must rely on self-validating protocols. The following methodologies describe the synthesis, computational mapping, and spectroscopic validation of 3-chlorobenzoate substituted benzophenones.

Integrated computational and experimental workflow for property characterization.

Protocol 1: Synthesis and Structural Validation

Causality: Esterification must be performed under rigorously anhydrous conditions to prevent the hydrolysis of the highly reactive 3-chlorobenzoyl chloride.

-

Reaction Setup: Dissolve 1.0 equivalent of 4-hydroxybenzophenone in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

-

Base Addition: Add 1.5 equivalents of triethylamine (TEA) and cool the mixture to 0 °C using an ice bath.

-

Coupling: Introduce 1.2 equivalents of 3-chlorobenzoyl chloride dropwise to control the exothermic reaction.

-

Isolation: Stir at room temperature for 4 hours. Quench with distilled water, extract the organic layer, wash with brine, and dry over anhydrous

. -

Self-Validation (Crystallography): Purify via silica gel chromatography. Grow single crystals via slow evaporation in Hexanes/EtOAc. X-ray diffraction is mandatory to confirm the dihedral angle between the benzoate and benzophenone planes, which directly dictates the extent of cross-conjugation[2].

Protocol 2: DFT & TD-DFT Computational Workflow

Causality: Standard B3LYP often fails to capture long-range dispersion forces. Because the spatial proximity of the benzoate ring and the benzophenone core can lead to non-covalent intramolecular

-

Geometry Optimization: Execute structural optimization using Gaussian 16 at the B3LYP-D3/6-311++G(d,p) level of theory[1].

-

Self-Validation (Frequency): Perform a vibrational frequency calculation on the optimized geometry. The strict absence of imaginary frequencies validates that the structure is a true global minimum, not a transition state[2].

-

Excited State Modeling: Utilize Time-Dependent DFT (TD-DFT) using the CAM-B3LYP functional. Range-separated functionals are required to accurately model the Intramolecular Charge Transfer (ICT) states inherent to electron-withdrawn benzophenones[3].

-

Orbital Mapping: Generate HOMO and LUMO electron density surfaces (isovalue = 0.02 a.u.) to visualize the spatial separation of charge upon excitation.

Protocol 3: Transient Absorption Spectroscopy (Laser Flash Photolysis)

Causality: Molecular oxygen is a potent triplet quencher (forming singlet oxygen). Failing to rigorously degas the solvent will artificially truncate the measured triplet lifetime, obscuring the true unimolecular decay kinetics[4].

-

Sample Preparation: Dissolve the synthesized compound in spectroscopic-grade acetonitrile to achieve an optical density (OD) of ~0.3 at the excitation wavelength (355 nm).

-

Degassing: Purge the solution with ultra-pure Argon gas for 20 minutes in a sealed quartz cuvette.

-

Excitation: Irradiate the sample with a 355 nm Nd:YAG laser pulse (FWHM ~ 5 ns, 10 mJ/pulse).

-

Kinetic Analysis: Monitor the transient absorption at ~520 nm (the characteristic absorption maximum for benzophenone ketyl radicals).

-

Self-Validation (Isosbestic Points): Ensure the presence of clear isosbestic points in the time-resolved spectra. This validates that the decay of the

state directly correlates with the formation of the ketyl radical or ground state recovery, without interfering side-reactions[4].

Conclusion

The substitution of the benzophenone core with a 3-chlorobenzoate moiety provides a powerful mechanism for tuning electronic properties. By leveraging the meta-chloro group's strong inductive withdrawal, researchers can selectively lower the LUMO energy, red-shift the absorption profile, and modulate the reactivity of the triplet excited state. Mastering the interplay between computational DFT predictions and rigorous spectroscopic validation is essential for the rational design of next-generation photoinitiators and photoaffinity probes.

References

-

Title: Synthesis, Spectrometric Characterization, X-Ray Study and Quantum Chemical Calculations of 2-oxo-2H-chromen-7-yl 4-chlorobenzoate Source: American Journal of Chemistry (Scientific & Academic Publishing) URL: [Link]

-

Title: Unveiling the Multifaceted Nature of 4-(4-Methylphenyl Thio)benzophenone: A Combined DFT, NBO, and Spectroscopic Investigation of its Electronic Structure and Excited States Source: ChemRxiv URL: [Link]

-

Title: Substituent Effect on the Photoreduction Kinetics of Benzophenone Source: Journal of the Chemical Society, Chemical Communications / ResearchGate URL: [Link]

-

Title: Supramolecular Assemblies of 3/4-Chlorobenzoic Acid and Amino-Chloropyridine Derivatives: Synthesis, X-ray Diffraction, DFT Calculations, and Biological Screening Source: MDPI Crystals URL: [Link]

Sources

- 1. Supramolecular Assemblies of 3/4-Chlorobenzoic Acid and Amino-Chloropyridine Derivatives: Synthesis, X-ray Diffraction, DFT Calculations, and Biological Screening [mdpi.com]

- 2. Synthesis, Spectrometric Characterization, X-Ray Study and Quantum Chemical Calculations of 2-oxo-2H-chromen-7-yl 4-chlorobenzoate [article.sapub.org]

- 3. chemrxiv.org [chemrxiv.org]

- 4. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Synthesis of 4-Benzoylphenyl 3-chlorobenzoate

Executive Summary

4-Benzoylphenyl 3-chlorobenzoate is a high-value aryl ester utilized as a structural building block in the synthesis of advanced photoinitiators, polymer crosslinking agents, and medicinal derivatives. This application note provides a comprehensive, scalable protocol for its preparation via the esterification of 4-hydroxybenzophenone with 3-chlorobenzoyl chloride. By employing modified Schotten-Baumann conditions in an anhydrous organic solvent, this methodology ensures high regioselectivity, minimizes hydrolytic degradation of the acyl chloride, and delivers the target compound in excellent yield and purity.

Mechanistic Rationale & Experimental Design

The synthesis is driven by a nucleophilic acyl substitution mechanism. To maximize efficiency and prevent byproducts, the experimental design incorporates several critical parameters:

-

Catalytic Acid Scavenging: Triethylamine (TEA) is employed not only to neutralize the hydrochloric acid byproduct but also to act as a nucleophilic catalyst. TEA reacts with 3-chlorobenzoyl chloride to form a highly electrophilic acylammonium intermediate, which significantly accelerates the nucleophilic attack by the sterically hindered 4-hydroxybenzophenone 1.

-

Solvent Dynamics: Anhydrous dichloromethane (DCM) is selected as the reaction medium. Its aprotic nature prevents the competitive hydrolysis of the moisture-sensitive acid chloride, while its superior solvating properties ensure that both the starting materials and the resulting ester remain in a homogeneous phase throughout the reaction 2.

-

Thermal Regulation: The initial acylation step is highly exothermic. By initiating the dropwise addition at 0 °C, the kinetic energy of the system is controlled, suppressing the formation of ketene-derived impurities. Subsequent warming to room temperature provides the necessary activation energy to drive the reaction to quantitative conversion 1.

Experimental Protocol

Materials and Reagents

The following stoichiometric ratios are designed for a standard 10 mmol scale synthesis.

Table 1: Stoichiometry and Reagent Equivalents

| Reagent | Molecular Weight ( g/mol ) | Equivalents | Mass / Volume | Function |

| 4-Hydroxybenzophenone | 198.22 | 1.0 | 1.98 g | Limiting Reagent / Nucleophile |

| 3-Chlorobenzoyl chloride | 175.01 | 1.1 | 1.41 mL | Electrophile |

| Triethylamine (TEA) | 101.19 | 1.5 | 2.10 mL | Acid Scavenger / Catalyst |

| Dichloromethane (DCM) | 84.93 | N/A | 40.0 mL | Solvent |

Step-by-Step Methodology

-

Preparation of the Phenolic Solution: In a flame-dried, 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve 1.98 g of 4-hydroxybenzophenone in 30 mL of anhydrous DCM.

-

Base Addition: Inject 2.10 mL of triethylamine (TEA) into the solution. Stir for 5 minutes at room temperature to ensure complete homogenization.

-

Temperature Equilibration: Submerge the reaction flask in an ice-water bath and allow the mixture to cool to 0 °C for 10 minutes.

-

Controlled Acylation: Dissolve 1.41 mL of 3-chlorobenzoyl chloride in 10 mL of anhydrous DCM. Transfer this solution to an addition funnel and add it dropwise to the reaction mixture over a period of 15–20 minutes. Self-Validation: The formation of a white precipitate (triethylamine hydrochloride) during addition indicates a successful initiation of the acylation event.

-

Reaction Propagation: Once the addition is complete, remove the ice-water bath. Allow the reaction mixture to gradually warm to room temperature and stir continuously for 4 to 6 hours.

-

In-Process Monitoring: Monitor the reaction progress via Thin Layer Chromatography (TLC) using an 8:2 Hexanes:Ethyl Acetate eluent system. The reaction is deemed complete when the 4-hydroxybenzophenone spot is entirely consumed 1.

-

Aqueous Quenching and Washing: Transfer the crude mixture to a separatory funnel. Wash the organic phase sequentially with:

-

5% aqueous HCl (2 × 20 mL) to extract unreacted TEA and TEA·HCl salts.

-

Saturated aqueous NaHCO₃ (2 × 20 mL) to neutralize residual acid and remove any 3-chlorobenzoic acid formed via hydrolysis.

-

Brine (1 × 20 mL) to displace bulk water from the organic layer.

-

-

Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude ester.

-

Purification: Recrystallize the crude solid from a binary mixture of ethyl acetate and n-hexane. Filter the purified crystals under vacuum and dry overnight in a desiccator 1.

Validation and Quality Control

To ensure the structural integrity of the synthesized 4-benzoylphenyl 3-chlorobenzoate, the following self-validating checks must be performed post-purification:

-

FT-IR Spectroscopy: Confirm the complete disappearance of the broad phenolic O-H stretching band (~3300 cm⁻¹) and verify the presence of a sharp, intense ester C=O stretching band (~1735 cm⁻¹) alongside the benzophenone ketone C=O stretch (~1650 cm⁻¹) 3.

Visualized Experimental Workflow

Experimental workflow for the synthesis of 4-Benzoylphenyl 3-chlorobenzoate.

References

- The interaction of blood proteins and platelets on surface-attached poly (alkylacrylamide) networks. uni-freiburg.de.

- Phenyl Benzoate|Research Applications & Properties - Benchchem. benchchem.com.

- Synthesis of Hydroxy Aryl Ketones via a Novel Low Temperature Variant of the Fries Rearrangement. ajchem-a.com.

Sources

Application Notes and Protocols for Solvent Selection in the Synthesis of 4-Benzoylphenyl 3-Chlorobenzoate

Introduction

4-Benzoylphenyl 3-chlorobenzoate is an aromatic ester with potential applications in materials science and as an intermediate in the synthesis of complex organic molecules. The judicious selection of solvents is paramount for the successful synthesis, isolation, and purification of this target molecule. This guide provides a comprehensive overview of the critical considerations for solvent selection, detailed experimental protocols, and the underlying scientific principles for researchers, scientists, and professionals in drug development. The synthesis of 4-benzoylphenyl 3-chlorobenzoate is typically achieved via a Schotten-Baumann reaction, which involves the acylation of a phenol (4-hydroxybenzophenone) with an acyl chloride (3-chlorobenzoyl chloride) in the presence of a base. The choice of solvent in this reaction directly impacts reaction rate, yield, and purity of the final product.

Guiding Principles for Solvent Selection

The ideal solvent for the synthesis of 4-benzoylphenyl 3-chlorobenzoate should exhibit the following characteristics:

-

Solubilize Reactants: The solvent must effectively dissolve the starting materials, 4-hydroxybenzophenone and 3-chlorobenzoyl chloride, to ensure a homogeneous reaction mixture and facilitate molecular interactions.

-

Inertness: The solvent should be chemically inert under the reaction conditions and not participate in side reactions with the reactants, base, or product.

-

Appropriate Boiling Point: The boiling point should be suitable for the desired reaction temperature, allowing for effective heat management. For the highly reactive Schotten-Baumann reaction, which is often exothermic, a solvent with a relatively low boiling point can aid in temperature control.

-

Facilitate Product Isolation: The solvent should allow for straightforward workup and isolation of the product. In the context of a two-phase Schotten-Baumann reaction, an organic solvent that is immiscible with water is ideal.

-

Promote High Yield and Purity: The solvent can influence the reaction equilibrium and minimize the formation of byproducts.

For the purification of the final product, the solvent should ideally dissolve the compound well at elevated temperatures and poorly at lower temperatures to allow for efficient recrystallization.

Reactant and Product Solubility Profile

A thorough understanding of the solubility of the reactants and the product is crucial for selecting an appropriate solvent system.

| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Predicted Solubility | Rationale |

| 4-Hydroxybenzophenone | C₁₃H₁₀O₂ | 198.22 | Slightly soluble in water; soluble in many organic solvents like ethanol, acetone, and dichloromethane. | The presence of a polar hydroxyl group allows for some water solubility, while the large non-polar aromatic structure dominates, leading to good solubility in organic solvents. | |

| 3-Chlorobenzoyl chloride | C₇H₄Cl₂O | 175.01 | Insoluble in water (reacts); soluble in common organic solvents like dichloromethane, diethyl ether, and acetone.[1][2] | As a reactive acyl chloride, it is immiscible with and reactive towards water. Its organic nature makes it soluble in a range of organic solvents. | |

| 4-Benzoylphenyl 3-chlorobenzoate | C₂₀H₁₃ClO₃ | 336.77 | Predicted to be insoluble in water and soluble in moderately polar to non-polar organic solvents such as dichloromethane, chloroform, ethyl acetate, and toluene. | The ester functionality and aromatic rings contribute to its non-polar character, making it insoluble in water but soluble in organic solvents. |

Recommended Solvent Systems for Synthesis

The Schotten-Baumann reaction is effectively carried out in a two-phase system, which simplifies the workup process. This typically consists of an aqueous phase containing the base and an organic phase to dissolve the reactants and product.

Primary Recommendation: Dichloromethane (DCM)

Dichloromethane is an excellent choice for the synthesis of 4-benzoylphenyl 3-chlorobenzoate for several reasons:

-

Excellent Solubilizing Power: DCM effectively dissolves both 4-hydroxybenzophenone and 3-chlorobenzoyl chloride.

-

Inertness: It is chemically inert under the basic conditions of the Schotten-Baumann reaction.

-

Low Boiling Point (39.6 °C): This allows for easy removal of the solvent under reduced pressure at low temperatures, preventing thermal degradation of the product. It also helps in controlling the exothermic nature of the reaction.

-

Immiscibility with Water: This property is ideal for a two-phase reaction system, allowing for a clean separation of the organic layer containing the product from the aqueous layer containing the base and byproducts during workup.

Alternative Solvents:

-

Diethyl Ether: Similar to DCM, it is a good solvent for the reactants and is immiscible with water. However, its higher volatility and flammability require extra precautions.

-

Toluene: While a suitable solvent, its higher boiling point (111 °C) may be less ideal for controlling the exotherm of the reaction and requires more energy for removal.

Experimental Protocol: Synthesis of 4-Benzoylphenyl 3-chlorobenzoate

This protocol is adapted from established procedures for similar ester syntheses via the Schotten-Baumann reaction.[1][2]

Materials:

-

4-Hydroxybenzophenone

-

3-Chlorobenzoyl chloride

-

Sodium hydroxide (NaOH)

-

Dichloromethane (DCM)

-

Hydrochloric acid (HCl), 1M solution

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethanol (for recrystallization)

Procedure:

-

Dissolution of Phenol: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-hydroxybenzophenone (1.0 eq) in dichloromethane.

-

Preparation of Base: In a separate beaker, prepare a 10% aqueous solution of sodium hydroxide.

-

Reaction Setup: Cool the flask containing the 4-hydroxybenzophenone solution in an ice bath.

-

Addition of Base: Slowly add the aqueous sodium hydroxide solution to the flask with vigorous stirring.

-

Addition of Acyl Chloride: Dissolve 3-chlorobenzoyl chloride (1.1 eq) in a minimal amount of dichloromethane and add it dropwise to the reaction mixture over 15-30 minutes, ensuring the temperature is maintained below 10 °C.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate, 4:1). The reaction is complete when the starting 4-hydroxybenzophenone spot is no longer visible.

-

Workup - Phase Separation: Transfer the reaction mixture to a separatory funnel and separate the organic layer.

-

Washing: Wash the organic layer sequentially with:

-

1M HCl to neutralize any remaining NaOH.

-